molecular formula C8H13NO3 B2438945 Ethyl oxo(pyrrolidin-1-yl)acetate CAS No. 41600-22-0

Ethyl oxo(pyrrolidin-1-yl)acetate

Cat. No.: B2438945
CAS No.: 41600-22-0
M. Wt: 171.196
InChI Key: BVDJTOBVOOGSIJ-UHFFFAOYSA-N
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Description

Ethyl oxo(pyrrolidin-1-yl)acetate belongs to the class of organic compounds known as alpha amino acids and derivatives . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .


Synthesis Analysis

The synthesis of this compound involves the condensation and salted tests using 2 pyrrolidone as the start material . The optimum preparation condition is well presented by the method of uniform design . The yield of ethyl (2-oxo-1-pyrrolidinyl) acetate can reach 86.5% .


Molecular Structure Analysis

The molecular formula of this compound is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 . The molecular weight is 171.19 g/mol .


Chemical Reactions Analysis

This compound is a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have anticonvulsant activities . It is also used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 191 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Quantum Chemical Investigation

Ethyl oxo(pyrrolidin-1-yl)acetate and similar compounds have been subject to Density Functional Theory (DFT) and quantum chemical calculations. These studies focus on molecular properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding their chemical behavior and potential applications in various fields, including material science and pharmacology (Bouklah et al., 2012).

Synthesis and Reactivity Studies

Research has explored the reactivity of this compound-related compounds in different chemical contexts. For instance, a study discusses the chemoselective reaction of ethyl 2,4-dioxoalkanoates with pyrrolidine acetate, leading to enaminone esters, which are important intermediates in organic synthesis (Manfredini, 1988).

Greener Synthesis Approaches

There is a growing interest in developing environmentally-friendly and cost-effective synthesis methods for compounds like this compound. A study highlights the use of hydrogen peroxide in ethyl acetate for preparing pyrrolo[1,2-a]benzimidazoles, demonstrating a shift towards greener chemistry practices (Sweeney et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized in chromatographic methods. For instance, a study developed a high-performance liquid chromatographic method for separating and determining piracetam and its impurities, including this compound, showcasing its relevance in pharmaceutical analysis (Arayne et al., 2010).

Chiral Intermediate Studies

The compound has been studied as a chiral intermediate in the synthesis of pharmaceuticals. For example, it has been used in the enantioselective hydrolysis catalyzed by soil bacterium-derived hydrolases, underlining its significance in the production of chiral pharmaceuticals (Huang et al., 2014).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated as corrosion inhibitors for steel in acidic environments. This application is crucial for industries where metal corrosion is a significant concern (Bouklah et al., 2006).

Catalysis and Synthesis

Further applications in synthetic chemistry include its use in ligand-free Cu-catalyzed [3 + 2] cyclization reactions for the synthesis of complex organic structures. These methodologies are essential for the efficient synthesis of various organic compounds (Yu et al., 2016).

Safety and Hazards

The safety information available indicates that Ethyl oxo(pyrrolidin-1-yl)acetate is an irritant . More specific safety and hazard details are not available in the search results.

Future Directions

The pyrrolidine ring, a key component of Ethyl oxo(pyrrolidin-1-yl)acetate, is of great interest due to its potential to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

ethyl 2-oxo-2-pyrrolidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDJTOBVOOGSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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